7-nitro-2-oxo-2H-chromene-3-carboxylic acid

Nitric Oxide Synthase Neuroscience Enzyme Inhibition

Researchers requiring selective nNOS inhibition or a nitroreductase-activated fluorescent probe often face supply inconsistency. This compound provides a validated solution. - Selective nNOS inhibitor (IC50 700 nM) with >71-fold selectivity over iNOS. - Non-fluorescent until enzymatic reduction, enabling low-background detection. - Potassium salt (CAS 1890299-47-4) available for aqueous compatibility.

Molecular Formula C10H5NO6
Molecular Weight 235.15 g/mol
Cat. No. B12273359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-2-oxo-2H-chromene-3-carboxylic acid
Molecular FormulaC10H5NO6
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])OC(=O)C(=C2)C(=O)O
InChIInChI=1S/C10H5NO6/c12-9(13)7-3-5-1-2-6(11(15)16)4-8(5)17-10(7)14/h1-4H,(H,12,13)
InChIKeyDJPKHKOFYXFQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-2-oxo-2H-chromene-3-carboxylic Acid Procurement Guide


7-Nitro-2-oxo-2H-chromene-3-carboxylic acid (CAS 64962-93-2), also known as 7-nitrocoumarin-3-carboxylic acid, is a nitro-substituted coumarin derivative with a molecular formula of C10H5NO6 and a molecular weight of 235.15 g/mol [1]. This compound belongs to the 2H-chromene (coumarin) class of heterocyclic compounds, characterized by a benzopyranone core structure with a carboxylic acid group at position 3 and a nitro group at position 7 [2]. The presence of the electron-withdrawing nitro group significantly modulates the compound's photophysical properties and biological activity compared to other coumarin-3-carboxylic acid derivatives. In its non-fluorescent native state, the nitro group quenches fluorescence, a property that is reversed upon enzymatic reduction to the corresponding 7-amino derivative, which exhibits strong fluorescence [3]. This compound has demonstrated measurable inhibitory activity against several enzyme targets including nitric oxide synthases (NOS), histone deacetylases (HDAC), and monoamine oxidases (MAO), with distinct selectivity profiles that differentiate it from closely related coumarin analogs [4].

7-Nitro-2-oxo-2H-chromene-3-carboxylic Acid: Substitution Risks


Substituting 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with other coumarin-3-carboxylic acid derivatives or nitro-substituted heterocycles is not scientifically valid due to profound differences in target selectivity, photophysical behavior, and metabolic stability. Chromone-3-carboxylic acid itself, while a potent MAO-B inhibitor (IC50 = 63 nM) with >1000-fold selectivity over MAO-A [1], exhibits negligible activity against NOS isoforms and HDACs [2]. Conversely, 7-hydroxycoumarin-3-carboxylic acid demonstrates strong baseline fluorescence that precludes its use as a nitroreductase-activated probe, a key application domain for the 7-nitro derivative [3]. The presence of the nitro group at position 7 is critical for nitroreductase-mediated activation and for the compound's distinct enzyme inhibition profile, particularly its moderate potency against nNOS (IC50 = 700 nM) and weak activity against HDAC isoforms [4]. Furthermore, the carboxylic acid moiety at position 3 is essential for target engagement in NOS and HDAC assays, as esters or amides at this position exhibit significantly altered activity profiles [5]. These structural features collectively preclude simple substitution with unsubstituted coumarins, 7-aminocoumarins, or other nitro-containing heterocycles without fundamental changes in experimental outcomes.

7-Nitro-2-oxo-2H-chromene-3-carboxylic Acid – Evidence Guide


nNOS Isoform-Selective Inhibition

7-Nitro-2-oxo-2H-chromene-3-carboxylic acid inhibits neuronal nitric oxide synthase (nNOS) with an IC50 of 700 nM in rat cortical homogenates [1]. This potency is substantially weaker than that of chromone-3-carboxylic acid against MAO-B (IC50 = 63 nM) but significantly stronger than its activity against endothelial NOS (eNOS, IC50 = 2,500 nM) and inducible NOS (iNOS, IC50 = 50,000 nM) [2]. The selectivity ratio for nNOS over iNOS is approximately 71-fold, indicating a meaningful preference for the neuronal isoform. In contrast, the unsubstituted coumarin-3-carboxylic acid exhibits no measurable inhibition of any NOS isoform at concentrations up to 100 µM [3]. This isoform selectivity profile is distinct from that of 7-hydroxycoumarin-3-carboxylic acid, which shows weak and non-selective inhibition across all three NOS isoforms (IC50 > 50 µM) [4].

Nitric Oxide Synthase Neuroscience Enzyme Inhibition

HDAC6-Selective Inhibition

7-Nitro-2-oxo-2H-chromene-3-carboxylic acid inhibits human recombinant HDAC6 with an IC50 of 830 nM after 1-hour incubation [1]. In contrast, its activity against HDAC2 and HDAC3 is negligible, with IC50 values exceeding 50,000 nM [2]. This represents a >60-fold selectivity for HDAC6 over class I HDACs. For comparison, the structurally related chromone-3-carboxylic acid exhibits no measurable HDAC inhibitory activity at concentrations up to 100 µM [3]. Furthermore, 7-hydroxycoumarin-3-carboxylic acid shows weak and non-selective HDAC inhibition (IC50 ~ 24,800 nM for HDAC6, 100,000 nM for HDAC4/5) [4]. The nitro group at position 7 thus appears critical for achieving both potency and selectivity toward HDAC6.

Histone Deacetylase Epigenetics Cancer Research

Nitroreductase-Activated Fluorogenic Probe

7-Nitro-2-oxo-2H-chromene-3-carboxylic acid functions as a non-fluorescent substrate that is converted to strongly fluorescent 7-aminocoumarin-3-carboxylic acid upon nitroreductase-mediated reduction [1]. In automated microbial detection systems such as TEMPO®, the compound enables quantitative detection of nitroreductase activity with effective working concentrations ranging from 0.05 to 0.3 mmol/L [2]. The fluorescence signal increases by approximately 15- to 20-fold upon complete reduction, providing a robust detection window [3]. In contrast, the parent 7-aminocoumarin-3-carboxylic acid is intrinsically fluorescent and cannot function as an enzyme-activated probe. Similarly, 7-hydroxycoumarin-3-carboxylic acid exhibits high background fluorescence and is not activated by nitroreductase [4]. The nitro group serves as both a fluorescence quencher and a specific enzymatic recognition element, a dual functionality absent in other coumarin-3-carboxylic acid derivatives.

Nitroreductase Fluorogenic Substrate Microbial Detection

Aqueous Solubility via Potassium Salt

The potassium salt of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid (CAS 1890299-47-4) exhibits aqueous solubility suitable for biochemical assay applications, with measured solubility in water and organic solvents [1]. The free acid form (CAS 64962-93-2) has a calculated LogP of 1.92 and PSA of 113.33 Ų [2], indicating moderate lipophilicity that may limit aqueous solubility. In contrast, the 7-aminocoumarin-3-carboxylic acid derivative is poorly soluble in aqueous buffers at physiological pH (<0.1 mg/mL) . The potassium salt form enables direct use in aqueous enzyme assays without organic co-solvents that might interfere with enzyme activity or cellular viability. For nitroreductase detection applications, the compound is typically used at concentrations of 0.05-0.3 mM in aqueous culture media [3], demonstrating practical solubility for microbiological applications.

Solubility Formulation Biochemical Assays

7-Nitro-2-oxo-2H-chromene-3-carboxylic Acid – Validated Applications


nNOS Inhibitor for Neuroscience Research

7-Nitro-2-oxo-2H-chromene-3-carboxylic acid serves as a selective nNOS inhibitor with an IC50 of 700 nM against rat neuronal NOS and approximately 71-fold selectivity over inducible NOS [1]. This profile makes it suitable for ex vivo studies of neuronal nitric oxide signaling in brain tissue homogenates and primary neuronal cultures, where selective nNOS inhibition is required without significant interference from endothelial or inducible isoforms. The compound's moderate potency allows for dose-response characterization, while the weak HDAC inhibitory activity (IC50 > 50,000 nM against class I HDACs) minimizes off-target epigenetic effects [2].

Fluorogenic Substrate for Automated Microbial Detection

The compound functions as a non-fluorescent probe that is enzymatically reduced by bacterial nitroreductases (including AzoR, NfsA, and NfsB in E. coli) to generate strongly fluorescent 7-aminocoumarin-3-carboxylic acid [3]. This activation mechanism enables quantitative detection of nitroreductase-expressing microorganisms in automated systems such as TEMPO® quality control platforms. Working concentrations range from 0.05 to 0.3 mmol/L in aqueous culture media [4]. The compound's water-soluble potassium salt form (CAS 1890299-47-4) facilitates direct incorporation into microbiological growth media without organic co-solvents [5].

HDAC6-Selective Epigenetic Inhibitor

With an IC50 of 830 nM against human recombinant HDAC6 and >60-fold selectivity over HDAC2 and HDAC3 [6], 7-nitro-2-oxo-2H-chromene-3-carboxylic acid offers a tool compound for investigating HDAC6-specific functions in cytosolic protein deacetylation. The preferential inhibition of HDAC6 over class I HDACs distinguishes this compound from pan-HDAC inhibitors and from other coumarin-3-carboxylic acid derivatives, which show either no HDAC activity (chromone-3-carboxylic acid) or weak non-selective inhibition (7-hydroxy derivative) [7].

Nitroreductase Reporter Gene Probe

The compound's 15- to 20-fold fluorescence increase upon nitroreductase-mediated reduction enables its use as a reporter substrate for nitroreductase gene expression systems [8]. Unlike constitutively fluorescent coumarin derivatives, the nitro group provides complete fluorescence quenching in the absence of enzymatic activation, allowing for low-background, quantitative detection of nitroreductase activity in cell-based assays. The potassium salt form ensures aqueous compatibility for cell culture applications [9].

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